molecular formula C6H5BrClN B1265746 4-Bromo-3-chloroaniline CAS No. 21402-26-6

4-Bromo-3-chloroaniline

Cat. No. B1265746
Key on ui cas rn: 21402-26-6
M. Wt: 206.47 g/mol
InChI Key: QLYHPNUFNZJXOQ-UHFFFAOYSA-N
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Patent
US04257805

Procedure details

A mixture of 60.7 g of 4-bromo-3-chloroaniline and 300 ml of 97% formic acid was refluxed for four hours. The resulting mixture was poured over ice and filtered. The solid was washed with water and recrystallized from 3/1 v/v ether/hexane to give N-(4-bromo-3-chlorophenyl)formamide (4A), as a tan solid, mp: 110°-113° C.
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[Cl:9].[CH:10](O)=[O:11]>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:10]=[O:11])=[CH:4][C:3]=1[Cl:9]

Inputs

Step One
Name
Quantity
60.7 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for four hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The resulting mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 3/1 v/v ether/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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